3-iodo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine
Overview
Description
3-Iodo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine: is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of an iodine atom at the third position, a methoxy group at the seventh position, and a methyl group at the first position of the pyrrolo[2,3-c]pyridine core. The molecular formula of this compound is C9H9IN2O and it has a molecular weight of 288.09 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-iodo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine typically involves the iodination of 7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine. This can be achieved using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite under mild conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar iodination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The iodine atom in 3-iodo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation Reactions: The methoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the iodine atom, forming 7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (dichloromethane, acetonitrile), catalysts (palladium, copper).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).
Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).
Major Products:
Substitution: Various substituted pyrrolopyridines depending on the nucleophile used.
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: 7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine.
Scientific Research Applications
Chemistry: 3-Iodo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the structure-activity relationships of pyrrolopyridine derivatives. It helps in understanding the interactions of these compounds with biological targets such as enzymes and receptors .
Medicine: This compound and its derivatives are investigated for their potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities. They are studied for their ability to inhibit specific enzymes or pathways involved in disease processes .
Industry: In the industrial sector, this compound is used in the development of new materials with unique properties. It is also used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 3-iodo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The iodine atom and methoxy group play crucial roles in binding to these targets, influencing the compound’s biological activity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites .
Comparison with Similar Compounds
- 3-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine
- 7-Methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine
- 3-Bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine
- 3-Chloro-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine
Comparison: 3-Iodo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological activity compared to its bromo, chloro, and unsubstituted analogs. The iodine atom enhances the compound’s ability to participate in substitution reactions and may improve its binding affinity to biological targets .
Properties
IUPAC Name |
3-iodo-7-methoxy-1-methylpyrrolo[2,3-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IN2O/c1-12-5-7(10)6-3-4-11-9(13-2)8(6)12/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQEIELIOQYUIPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=NC=C2)OC)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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